(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3'-bipyridine
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Overview
Description
(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chiral organic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to a bipyridine moiety. The presence of the chiral center at the second position of the tetrahydropyridine ring gives rise to its stereoisomerism, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and ethylating agents.
Cyclization: The key step involves the cyclization of the pyridine derivative to form the tetrahydropyridine ring. This can be achieved through various cyclization reactions, including intramolecular cyclization.
Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (2S)-enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bipyridines, dihydropyridines, and pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine: The enantiomer of the compound, which may exhibit different biological activities.
1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine: The racemic mixture containing both (2S) and (2R) enantiomers.
2,2’-Bipyridine: A structurally related compound without the tetrahydropyridine ring.
Uniqueness
The uniqueness of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine lies in its chiral nature and the presence of the tetrahydropyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61892-98-6 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-[(2S)-1-ethyl-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h3-6,8,10,12H,2,7,9H2,1H3/t12-/m0/s1 |
InChI Key |
IBSKVNHWUMFQFT-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1CC=CC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CCN1CC=CCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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